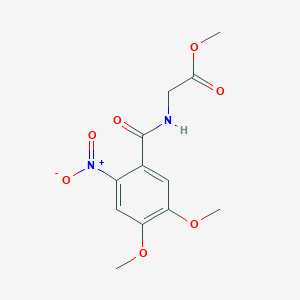![molecular formula C15H22N2O4S B5740581 N-[3-(1-pyrrolidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5740581.png)
N-[3-(1-pyrrolidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1-pyrrolidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, commonly known as BPDS, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. BPDS belongs to the class of compounds known as sulfonamides, which are widely used in the pharmaceutical industry due to their diverse range of biological activities.
作用机制
The mechanism of action of BPDS involves its interaction with various molecular targets such as enzymes, receptors, and transcription factors. BPDS has been shown to inhibit the activity of enzymes such as carbonic anhydrase and topoisomerase II, which are involved in various cellular processes such as metabolism and DNA replication. BPDS has also been shown to activate receptors such as peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism. Additionally, BPDS has been shown to activate transcription factors such as Nrf2, which is involved in the regulation of cellular antioxidant defense.
Biochemical and Physiological Effects:
BPDS has been shown to have various biochemical and physiological effects on the body. In cancer, BPDS has been shown to induce apoptosis and inhibit angiogenesis by inhibiting the activity of carbonic anhydrase and topoisomerase II. In diabetes, BPDS has been shown to improve glucose tolerance and insulin sensitivity by activating the AMPK pathway and regulating the expression of genes involved in glucose and lipid metabolism. In neurodegenerative disorders, BPDS has been shown to protect against oxidative stress and neuroinflammation by activating the Nrf2 pathway and regulating the expression of genes involved in antioxidant defense.
实验室实验的优点和局限性
BPDS has several advantages and limitations for lab experiments. One of the advantages of BPDS is its diverse range of biological activities, which makes it a promising therapeutic agent for various diseases. Another advantage of BPDS is its synthetic nature, which allows for easy modification of its chemical structure to improve its biological activity and pharmacokinetic properties. However, one of the limitations of BPDS is its low solubility in water, which can make it difficult to administer in vivo. Another limitation of BPDS is its potential toxicity, which requires careful evaluation in preclinical studies.
未来方向
There are several future directions for research on BPDS. One direction is the development of more potent and selective analogs of BPDS for the treatment of various diseases. Another direction is the evaluation of the pharmacokinetic and pharmacodynamic properties of BPDS in vivo to determine its efficacy and safety. Additionally, the role of BPDS in the regulation of cellular signaling pathways and gene expression should be further investigated to understand its mechanism of action. Finally, the potential of BPDS as a diagnostic tool for various diseases should be explored.
合成方法
The synthesis of BPDS involves the reaction of 3-(1-pyrrolidinyl)propylamine with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or acetonitrile at room temperature for several hours. After completion of the reaction, the product is purified by column chromatography to obtain pure BPDS.
科学研究应用
BPDS has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, diabetes, and neurodegenerative disorders. In cancer, BPDS has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In diabetes, BPDS has been shown to improve glucose tolerance and insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway. In neurodegenerative disorders, BPDS has been shown to protect against oxidative stress and neuroinflammation by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
属性
IUPAC Name |
N-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c18-22(19,16-6-3-9-17-7-1-2-8-17)13-4-5-14-15(12-13)21-11-10-20-14/h4-5,12,16H,1-3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVFUOCFJAVXGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-chlorophenyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5740499.png)
![N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5740511.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5740521.png)
![N'-{[2-(4-bromo-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5740522.png)
![1-[(5-bromo-2-furoyl)oxy]-2,5-pyrrolidinedione](/img/structure/B5740542.png)
![2,5-dichloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5740549.png)
![2,5-dimethyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5740551.png)
![3-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-2H-chromen-2-one](/img/structure/B5740556.png)

![N-[bis(4-methylphenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5740573.png)
![5,5-dimethyl-2-[1-(1-pyrrolidinyl)ethylidene]-1,3-cyclohexanedione](/img/structure/B5740579.png)

![N-(2,4-dichlorophenyl)-N'-[(1-ethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5740605.png)
![N-(4-acetylphenyl)-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxamide](/img/structure/B5740606.png)